Cas no 50602-98-7 (1,2-Ethanediol, 1-(6-methyl-3-pyridinyl)-)

1,2-Ethanediol, 1-(6-methyl-3-pyridinyl)- structure
50602-98-7 structure
Product Name:1,2-Ethanediol, 1-(6-methyl-3-pyridinyl)-
CAS No:50602-98-7
MF:C8H11NO2
MW:153.178442239761
CID:4010464
Update Time:2025-07-21

1,2-Ethanediol, 1-(6-methyl-3-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediol, 1-(6-methyl-3-pyridinyl)-
    • Inchi: 1S/C8H11NO2/c1-6-2-3-7(4-9-6)8(11)5-10/h2-4,8,10-11H,5H2,1H3
    • InChI Key: FTZFWZMMLSUGTI-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(C)N=C1)(O)CO

1,2-Ethanediol, 1-(6-methyl-3-pyridinyl)- Pricemore >>

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Additional information on 1,2-Ethanediol, 1-(6-methyl-3-pyridinyl)-

Introduction to 1,2-Ethanediol, 1-(6-methyl-3-pyridinyl) and Its Significance in Modern Chemical Research

The compound with the CAS number 50602-98-7, identified as 1,2-Ethanediol, 1-(6-methyl-3-pyridinyl), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule, characterized by its unique structural framework integrating ethylene glycol derivatives with a pyridine ring substitution, has garnered attention in recent years due to its potential applications in drug development and material science. The presence of both hydroxyl and pyridyl functional groups imparts distinct chemical properties that make it a versatile intermediate in synthetic chemistry.

1,2-Ethanediol, 1-(6-methyl-3-pyridinyl) is structurally distinguished by its ethylene glycol backbone, which provides two reactive hydroxyl sites for further functionalization. The incorporation of a 6-methyl-3-pyridinyl substituent enhances the molecule's complexity and reactivity, making it a valuable building block for more intricate chemical syntheses. This compound's dual functionality has been explored in the development of novel ligands for metal-organic frameworks (MOFs) and as a precursor for pharmacologically active agents.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of 1,2-Ethanediol, 1-(6-methyl-3-pyridinyl) under various conditions with remarkable accuracy. Studies using density functional theory (DFT) have revealed that the molecule exhibits significant dipole moments and hydrogen bonding capabilities, which are critical for its role in drug design. These insights have guided the synthesis of derivatives with enhanced binding affinities to biological targets.

In the pharmaceutical domain, the compound has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. By leveraging the hydroxyl groups for chelation and the pyridine moiety for selective binding, researchers have designed molecules that can modulate kinase activity effectively. Preliminary studies suggest that derivatives of 1,2-Ethanediol, 1-(6-methyl-3-pyridinyl) exhibit promising inhibitory effects on certain kinases while maintaining low toxicity.

The material science applications of this compound are equally intriguing. Its ability to form stable complexes with metal ions has been exploited in the creation of novel catalysts. These catalysts are essential for facilitating various organic transformations, including cross-coupling reactions that are pivotal in pharmaceutical manufacturing. Additionally, the compound's thermal stability and solubility profile make it suitable for use in polymer formulations, where it can act as a cross-linking agent or additive to improve material properties.

Environmental considerations have also played a role in the study of 1,2-Ethanediol, 1-(6-methyl-3-pyridinyl). Researchers are exploring its degradation pathways and ecological impact to ensure that its use does not contribute to environmental pollution. Biodegradation studies indicate that under certain conditions, the compound can be metabolized by microorganisms into less toxic byproducts. This finding is particularly encouraging for industries seeking sustainable alternatives to traditional chemical intermediates.

The synthesis of 1,2-Ethanediol, 1-(6-methyl-3-pyridinyl) involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly employed to construct the desired structure efficiently. The optimization of these synthetic routes has been aided by automated high-throughput screening techniques, which allow for rapid testing of numerous reaction conditions.

As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow. Collaborative efforts between chemists, biologists, and engineers will be essential to fully realize its potential across multiple disciplines. The ongoing development of innovative synthetic strategies ensures that access to high-quality 1,2-Ethanediol, 1-(6-methyl-3-pyridinyl) will remain robust, supporting further discovery and innovation.

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